molecular formula C19H19NO5 B11835486 (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate

(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate

Cat. No.: B11835486
M. Wt: 341.4 g/mol
InChI Key: TYUUCEGBPOGWKW-UHFFFAOYSA-N
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Description

(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxyprop-1-yn-1-yl group: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

    Attachment of the methoxybenzyl group: This can be done through an etherification reaction using a suitable benzyl halide and a base.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyprop-1-yn-1-yl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-yn-1-yl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(3-hydroxyprop-1-ynyl)-5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]methyl acetate

InChI

InChI=1S/C19H19NO5/c1-14(22)24-13-17-10-16(4-3-9-21)19(11-20-17)25-12-15-5-7-18(23-2)8-6-15/h5-8,10-11,21H,9,12-13H2,1-2H3

InChI Key

TYUUCEGBPOGWKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)C#CCO

Origin of Product

United States

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